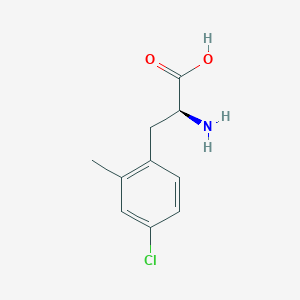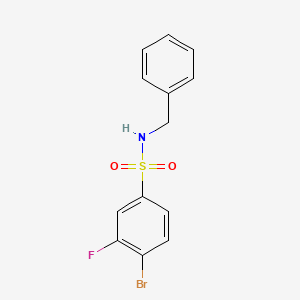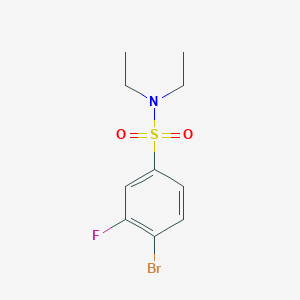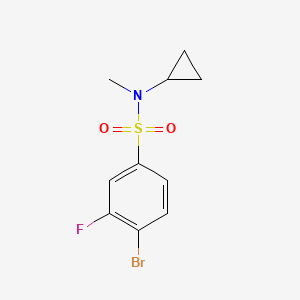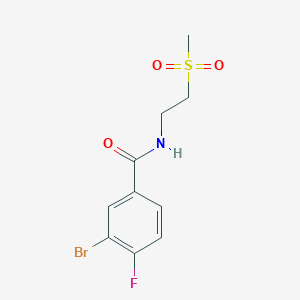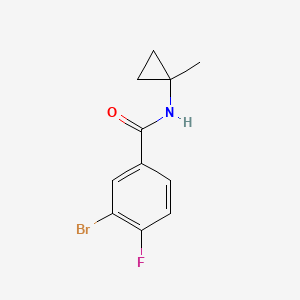
N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide is a compound of significant interest in the field of medicinal chemistry. This compound features a benzamide core substituted with a 2,2-difluoroethyl group, a fluorine atom, and an iodine atom. The presence of these substituents imparts unique physicochemical properties to the molecule, making it a valuable candidate for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the incorporation of the 2,2-difluoroethyl group into the benzamide structure.
Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This method employs boron reagents and palladium catalysts under mild conditions to achieve the desired substitution on the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The benzamide core can be further functionalized through coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Electrophilic Reagents: Hypervalent iodine reagents are commonly used for electrophilic 2,2-difluoroethylation.
Palladium Catalysts: Palladium catalysts are employed in Suzuki–Miyaura coupling reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can introduce new functional groups onto the benzamide core.
科学研究应用
N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
MRI Tracers: The presence of fluorine atoms allows for the use of the compound as a tracer in fluorine-19 magnetic resonance imaging (MRI).
Chemical Biology: The compound can be used to study protein-ligand interactions and other biochemical processes.
作用机制
The mechanism of action of N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets. The 2,2-difluoroethyl group can act as a hydrogen bond donor, enhancing binding affinity to protein targets . The fluorine atoms can also modulate the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
相似化合物的比较
Similar Compounds
N-(2,2-Difluoroethyl)acrylamide: Used as an MRI tracer.
N-2,2,2-Trifluoroethylisatin Ketimines: Known for their biological activity and use in medicinal chemistry.
Uniqueness
N-(2,2-Difluoroethyl)-4-fluoro-2-iodobenzamide is unique due to the combination of its substituents, which confer distinct physicochemical properties. The presence of both fluorine and iodine atoms allows for versatile chemical modifications and applications in various scientific fields.
属性
IUPAC Name |
N-(2,2-difluoroethyl)-4-fluoro-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INO/c10-5-1-2-6(7(13)3-5)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDVWXNMRZVUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


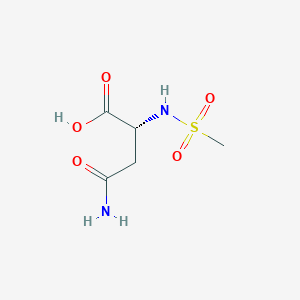
![[3-(2-Chloro-4-fluorophenyl)isoxazol-5-yl]methanol](/img/structure/B8015224.png)
